molecular formula C17H15N3O5 B12221785 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12221785
M. Wt: 341.32 g/mol
InChI Key: VBQRKRDHUZQVBD-SOFGYWHQSA-N
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Description

This compound is a synthetic enamide derivative featuring a 1,2,5-oxadiazol-3-yl core substituted with a 3,4-dimethoxyphenyl group at position 4 and a (2E)-3-(furan-2-yl)prop-2-enamide moiety at position 2. The 1,2,5-oxadiazole (furazan) ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, while the 3,4-dimethoxyphenyl group contributes electron-donating effects.

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C17H15N3O5/c1-22-13-7-5-11(10-14(13)23-2)16-17(20-25-19-16)18-15(21)8-6-12-4-3-9-24-12/h3-10H,1-2H3,(H,18,20,21)/b8-6+

InChI Key

VBQRKRDHUZQVBD-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the furan ring and the propenamide group through subsequent coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Oxadiazole derivatives have been extensively studied for their anticancer potential. The compound exhibits promising activity against various cancer cell lines.

  • Mechanism of Action :
    • The oxadiazole moiety is known to interact with cellular targets involved in apoptosis and cell cycle regulation. Studies indicate that compounds with this structure can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
  • Case Studies :
    • In a study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting enhanced potency .
    • Another investigation highlighted that compounds similar to (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide demonstrated substantial growth inhibition against multiple cancer cell lines, including breast and liver cancer cells .

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess antimicrobial properties against a range of bacterial and fungal strains.

  • In Vitro Studies :
    • A study on 1,3,4-oxadiazole derivatives reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating potential as antimicrobial agents .

Novel Therapeutics

The unique structural characteristics of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide make it an attractive candidate for further drug development.

  • Targeted Drug Design :
    • The compound's ability to selectively target cancer cells while sparing normal cells presents opportunities for developing targeted therapies with reduced side effects .
  • Combination Therapies :
    • Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and overcome resistance mechanisms observed in various cancers .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerHEPG2, MCF71.18
AnticancerSW1116, BGC823< 10
AntimicrobialVarious bacterial strains5 - 15

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Biological Activity

The compound (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, featuring a furan ring and an oxadiazole moiety. The presence of electron-donating groups (EDG) such as methoxy groups enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The furan and propenamide components are introduced in subsequent steps.
  • Optimization : Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values in the micromolar range, indicating effective growth inhibition comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 Value (μM)Reference
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamideMCF-70.65
Combretastatin-A4MCF-70.79
DoxorubicinMCF-710.38

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that the compound can activate apoptotic pathways by increasing p53 expression and caspase activity in cancer cells .
  • Molecular Docking Studies : These studies indicate strong hydrophobic interactions between the compound and target proteins, which could lead to effective binding and inhibition of cancer cell growth.

Antimicrobial Activity

In addition to its antitumor effects, oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens, including resistant strains of Mycobacterium tuberculosis. The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Case Studies and Research Findings

Recent studies highlight the potential of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide as a lead compound for further development:

  • In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with this compound.
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties such as metabolic stability and bioavailability .
  • SAR Studies : Structure–activity relationship (SAR) analyses indicate that modifications to the phenyl rings can enhance or diminish biological activity, guiding future synthetic efforts toward more potent analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the 1,2,5-Oxadiazole Core

Table 1: Comparison of Key Structural Features
Compound Name / ID R1 (Oxadiazole-4-position) R2 (Enamide Substituent) Key Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl Furan-2-yl Not explicitly reported in evidence -
Compound 44 () 3-Nitrophenyl 3-(Trifluoromethyl)phenyl Antiplasmodial activity
Compound 45 () 4-Fluorophenyl 3-Fluorophenyl Antiplasmodial activity
Compound 48 () 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Antiplasmodial activity
(2E)-N-(2,5-Dimethoxyphenyl)-... () - 5-Methylfuran-2-yl Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with analogs bearing nitro (electron-withdrawing, Compound 44) or halogen substituents (e.g., fluoro in Compound 45). These differences influence electronic properties, solubility, and target binding .
  • Furan vs. Aryl Groups : The furan-2-yl group in the target compound may offer improved π-π stacking compared to purely aliphatic or halogenated aryl groups in analogs like Compound 48 .
Table 2: Antimicrobial and Antiplasmodial Potencies
Compound Class Substituents Activity Profile Reference
Chlorinated N-Arylcinnamamides () 3,4-Dichlorophenyl + CF3 Broad-spectrum antimicrobial (MRSA, Mycobacterium)
Antiplasmodial Oxadiazoles () Nitro/Halogenated aryl Moderate to high antiplasmodial activity
Target Compound 3,4-Dimethoxyphenyl + Furan Unknown; predicted moderate activity -

Analysis :

  • Antimicrobial Activity : Compounds with trifluoromethyl (e.g., ) or chloro substituents () exhibit strong activity against drug-resistant pathogens. The target compound’s methoxy groups may reduce potency compared to these analogs but improve solubility .
  • Antiplasmodial Potential: The oxadiazole core in analogs shows antiplasmodial activity, suggesting the target compound may share this trait, though substituent effects require empirical validation .

Physicochemical and ADMET Considerations

  • Metabolic Stability : The oxadiazole ring resists oxidative metabolism, while the furan moiety may pose risks of cytochrome P450-mediated oxidation .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this acrylamide-oxadiazole hybrid?

Methodological Answer:
The compound’s synthesis typically involves two key steps:

Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux (e.g., ethanol/water, 80°C, 6–8 h) .

Amide coupling : Reacting the oxadiazole intermediate with a furyl-acrylic acid derivative using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C for 12–24 h .
Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Stoichiometric control to avoid side reactions (e.g., over-acylation).

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:
A multi-spectral approach is required:

Technique Key Data Points Example from Literature
¹H/¹³C NMR Olefinic proton coupling constants (e.g., J = 15–16 Hz for E-configuration)δ 8.35 (1H, s) for quinazolinone derivatives
IR Amide C=O stretch (~1650–1680 cm⁻¹), oxadiazole ring (~1250 cm⁻¹)1687 cm⁻¹ for C=O in
MS Molecular ion peak (e.g., m/z 280 [M⁺] for C₁₆H₁₂N₂O₃)

Advanced: How to address contradictions in crystallographic refinement for this compound?

Methodological Answer:
Contradictions (e.g., twinning, poor electron density) require:

Data Reprocessing : Use SHELXC/D/E for robust initial phasing .

Twinning Analysis : Apply SHELXL’s TWIN/BASF commands to refine twin fractions .

Validation Tools : Check R-factors, Flack parameter, and residual density maps.
Case Study : High thermal motion in the furan ring may necessitate constrained refinement or disorder modeling.

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation : Modify methoxy/furan groups (e.g., replace 3,4-dimethoxy with nitro/halo groups).

Biological Assays : Test against target enzymes (e.g., kinase inhibition assays with ATP-binding site alignment).

Computational Support : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Advanced: What computational methods predict this compound’s binding interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to dock into protein targets (e.g., COX-2 or EGFR).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with oxadiazole’s N-atoms) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Handling : Use fume hoods to avoid inhalation of acrylamide dust (irritant).
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) .

Advanced: How to resolve discrepancies in E/Z configuration analysis?

Methodological Answer:

  • X-ray Crystallography : Definitive proof via bond angles (e.g., C=C bond length ~1.33 Å for E) .
  • NOESY NMR : Absence of cross-peaks between olefinic protons and adjacent groups confirms E-configuration.
  • IR/VCD Spectroscopy : Compare experimental and simulated spectra for chiral centers .

Advanced: How to optimize reaction yields for oxadiazole intermediates?

Methodological Answer:

Factor Optimization Strategy
Solvent Use ethanol/water (8:2) for cyclocondensation .
Catalyst Add catalytic ZnCl₂ (0.1 eq) to accelerate ring closure.
Temperature Reflux at 90°C for 6 h (monitor via LC-MS).

Basic: How to confirm purity and stability post-synthesis?

Methodological Answer:

  • HPLC : Use C18 column (ACN/water gradient, 1.0 mL/min, λ = 254 nm).
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) with periodic LC-MS checks.

Advanced: What strategies validate the compound’s biological activity mechanisms?

Methodological Answer:

Enzyme Inhibition Assays : IC₅₀ determination via fluorescence polarization.

Gene Expression Profiling : RNA-seq to identify downstream targets.

Metabolomics : Track furan ring metabolites via UPLC-QTOF-MS.

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